N-(Cyclopropylmethyl)cyclohexanamine hydrochloride
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Overview
Description
N-(Cyclopropylmethyl)cyclohexanamine hydrochloride is a chemical compound with the molecular formula C10H20ClN. It is a derivative of cyclohexanamine, where the amine group is substituted with a cyclopropylmethyl group. This compound is often used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclopropylmethyl)cyclohexanamine hydrochloride typically involves the reaction of cyclohexanamine with cyclopropylmethyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of cyclohexanamine attacks the electrophilic carbon of cyclopropylmethyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The product is then purified through crystallization or other separation techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: It can participate in substitution reactions where the cyclopropylmethyl group or the amine group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Amine oxides, nitroso compounds.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used
Scientific Research Applications
N-(Cyclopropylmethyl)cyclohexanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to study reaction mechanisms.
Biology: Employed in the study of biological systems, particularly in understanding the interactions of amine-containing compounds with biological targets.
Medicine: Investigated for potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)cyclohexanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The cyclopropylmethyl group and the amine functionality allow it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Cyclohexanamine: The parent compound without the cyclopropylmethyl substitution.
N-Methylcyclohexanamine: A similar compound where the amine group is substituted with a methyl group instead of a cyclopropylmethyl group.
N-Ethylcyclohexanamine: Another derivative with an ethyl group substitution.
Uniqueness: N-(Cyclopropylmethyl)cyclohexanamine hydrochloride is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and industrial applications .
Biological Activity
N-(Cyclopropylmethyl)cyclohexanamine hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and research findings, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is an amine derivative characterized by the presence of a cyclopropylmethyl group attached to a cyclohexane ring. Its chemical formula can be represented as:
This compound exhibits properties typical of secondary amines, influencing its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The cyclopropylmethyl group enhances its binding affinity to specific sites, modulating the activity of these targets. Key mechanisms include:
- Receptor Modulation : The compound acts as a ligand for certain neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
In Vitro Studies
Research has shown that this compound exhibits significant biological activity in vitro. Notable findings include:
- Antidepressant-like Effects : In rodent models, the compound demonstrated potential antidepressant effects by modulating serotonin and norepinephrine levels .
- Neuroprotective Properties : Studies have indicated that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative conditions .
Case Studies
- Study on Neurotransmitter Release : A study investigated the effects of this compound on neurotransmitter release in rat brain slices. Results indicated increased release of dopamine and serotonin, suggesting potential applications in treating mood disorders .
- Evaluation of Receptor Binding : Another study assessed the binding affinity of the compound to various receptors. It was found to have a high affinity for D2 dopamine receptors, supporting its role as a modulator in dopaminergic signaling pathways .
Data Table: Summary of Biological Activities
Applications in Research and Medicine
This compound has several applications in scientific research and potential therapeutic contexts:
- Pharmaceutical Development : As a precursor in synthesizing new therapeutic agents targeting mental health disorders.
- Biochemical Research : Utilized to study the interactions between amine compounds and biological systems.
- Industrial Applications : Employed in producing specialty chemicals due to its unique structural properties.
Properties
IUPAC Name |
N-(cyclopropylmethyl)cyclohexanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-2-4-10(5-3-1)11-8-9-6-7-9;/h9-11H,1-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUJPGHIBRTMCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2CC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586377 |
Source
|
Record name | N-(Cyclopropylmethyl)cyclohexanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99175-39-0 |
Source
|
Record name | N-(Cyclopropylmethyl)cyclohexanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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